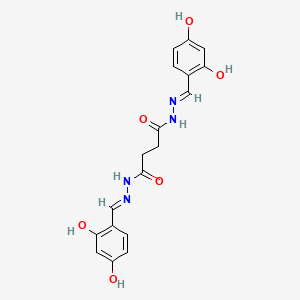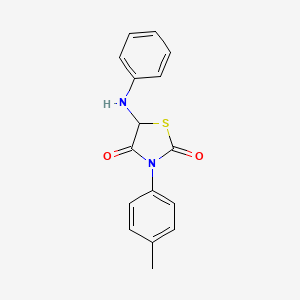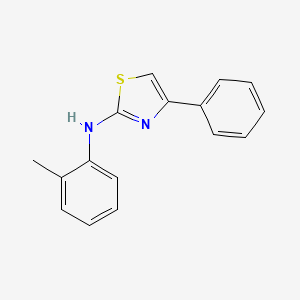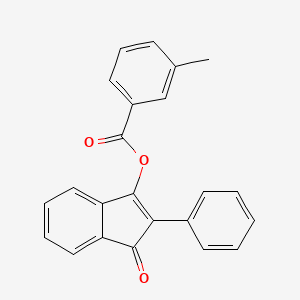![molecular formula C23H25N3O3 B11709142 3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)
3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a nitrophenyl group and a propylcyclohexylphenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with 4-(4-propylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学研究应用
3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the propylcyclohexyl group, making it less hydrophobic.
3-(4-Nitrophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a propylcyclohexyl group, affecting its steric and electronic properties.
Uniqueness
3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of the propylcyclohexyl group, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules
属性
分子式 |
C23H25N3O3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H25N3O3/c1-2-3-16-4-6-17(7-5-16)18-8-10-20(11-9-18)23-24-22(25-29-23)19-12-14-21(15-13-19)26(27)28/h8-17H,2-7H2,1H3 |
InChI 键 |
YWXRPDIOLUZOHO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)

![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)

![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)


![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
